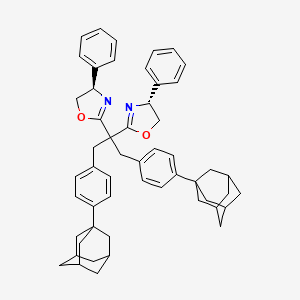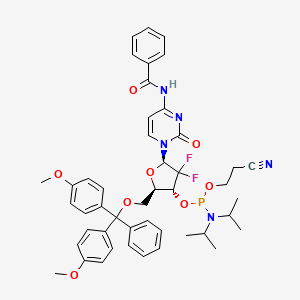
(R)-2-(1,10-Phenanthrolin-2-yl)-4-phenyl-4,5-dihydrooxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(1,10-Phenanthrolin-2-yl)-4-phenyl-4,5-dihydrooxazole is a chiral compound that features a phenanthroline moiety and a dihydrooxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1,10-Phenanthrolin-2-yl)-4-phenyl-4,5-dihydrooxazole typically involves the condensation of 1,10-phenanthroline-2-carbaldehyde with an appropriate amino alcohol under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the dihydrooxazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
While specific industrial production methods for ®-2-(1,10-Phenanthrolin-2-yl)-4-phenyl-4,5-dihydrooxazole are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(1,10-Phenanthrolin-2-yl)-4-phenyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The phenanthroline moiety can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or sulfonyl chlorides.
Major Products
The major products formed from these reactions include various substituted phenanthroline derivatives and modified dihydrooxazole compounds.
Aplicaciones Científicas De Investigación
®-2-(1,10-Phenanthrolin-2-yl)-4-phenyl-4,5-dihydrooxazole has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can be utilized in catalysis and material science.
Biology: The compound’s ability to chelate metal ions makes it useful in studying metalloproteins and enzyme mechanisms.
Industry: The compound can be employed in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of ®-2-(1,10-Phenanthrolin-2-yl)-4-phenyl-4,5-dihydrooxazole involves its ability to chelate metal ions. This chelation can influence the reactivity and stability of metal centers in catalytic processes. In biological systems, the compound can interact with metalloproteins, potentially affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
1,10-Phenanthroline: A parent compound that lacks the dihydrooxazole ring.
2,2’-Bipyridine: Another bidentate ligand with similar coordination properties.
4,7-Diphenyl-1,10-phenanthroline: A derivative with additional phenyl groups.
Uniqueness
®-2-(1,10-Phenanthrolin-2-yl)-4-phenyl-4,5-dihydrooxazole is unique due to the presence of both the phenanthroline and dihydrooxazole moieties, which confer distinct chemical and physical properties
Propiedades
IUPAC Name |
(4R)-2-(1,10-phenanthrolin-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O/c1-2-5-14(6-3-1)18-13-25-21(24-18)17-11-10-16-9-8-15-7-4-12-22-19(15)20(16)23-17/h1-12,18H,13H2/t18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTKJCWVOKAUOU-SFHVURJKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=NC3=C(C=CC4=C3N=CC=C4)C=C2)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N=C(O1)C2=NC3=C(C=CC4=C3N=CC=C4)C=C2)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5S)-6,6'-Bis(bis(3,5-dimethylphenyl)phosphaneyl)-2,2',3,3'-tetrahydro-5,5'-bibenzo[b][1,4]dioxine](/img/structure/B8238926.png)
![(5S)-6,6'-Bis(di-p-tolylphosphaneyl)-2,2',3,3'-tetrahydro-5,5'-bibenzo[b][1,4]dioxine](/img/structure/B8238928.png)



![(5S)-6,6'-Bis(bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphaneyl)-2,2',3,3'-tetrahydro-5,5'-bibenzo[b][1,4]dioxine](/img/structure/B8238950.png)

![2-(3-(4-Bromophenyl)-4-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B8238967.png)



